molecular formula C16H14N2O B14168002 4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one CAS No. 4113-79-5

4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B14168002
CAS No.: 4113-79-5
M. Wt: 250.29 g/mol
InChI Key: DFTAAYUSFSEGNP-UHFFFAOYSA-N
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Description

4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound with the molecular formula C₁₆H₁₄N₂O. This compound is characterized by a pyrimidine ring substituted with phenyl groups at the 4 and 6 positions. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields .

Preparation Methods

The synthesis of 4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one can be achieved through several methods. One efficient method involves a Biginelli-like reaction, which is a one-pot synthesis under solvent-free and base conditions. This reaction typically involves the condensation of aromatic aldehydes, 1,2-diphenylethanone, and urea or guanidine carbonate . The reaction is carried out under mild conditions, making it environmentally friendly and economically advantageous .

Chemical Reactions Analysis

4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and biological activities, which distinguish it from other pyrimidine derivatives .

Properties

CAS No.

4113-79-5

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C16H14N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18,19)

InChI Key

DFTAAYUSFSEGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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